3-((1-Methylpiperidin-3-yl)oxy)-1-phenylisoquinoline
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Overview
Description
3-((1-Methylpiperidin-3-yl)oxy)-1-phenylisoquinoline is a complex organic compound that features a piperidine ring, an isoquinoline moiety, and a phenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Methylpiperidin-3-yl)oxy)-1-phenylisoquinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or diols, using reagents like thionyl chloride (SOCl2) or sulfuric acid (H2SO4) under reflux conditions.
Attachment of the Isoquinoline Moiety: The isoquinoline moiety can be introduced through a condensation reaction between a suitable isoquinoline derivative and the piperidine ring.
Phenyl Group Introduction: The phenyl group can be attached via a Friedel-Crafts alkylation reaction, using reagents like aluminum chloride (AlCl3) and benzene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and high-throughput screening to ensure efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-((1-Methylpiperidin-3-yl)oxy)-1-phenylisoquinoline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2, Pd/C, NaBH4
Substitution: NaH, LDA, AlCl3
Major Products
The major products formed from these reactions include various substituted piperidines, isoquinolines, and phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-((1-Methylpiperidin-3-yl)oxy)-1-phenylisoquinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases, including cancer, neurological disorders, and infectious diseases.
Biological Research: It is used as a probe to study biological pathways and molecular interactions in cells.
Pharmacology: The compound is investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-((1-Methylpiperidin-3-yl)oxy)-1-phenylisoquinoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine, evodiamine, and matrine share the piperidine ring structure and exhibit similar biological activities.
Isoquinoline Derivatives: Compounds such as berberine and tetrandrine contain the isoquinoline moiety and are known for their pharmacological properties.
Uniqueness
3-((1-Methylpiperidin-3-yl)oxy)-1-phenylisoquinoline is unique due to its specific combination of the piperidine ring, isoquinoline moiety, and phenyl group, which imparts distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets and pathways, making it a versatile compound for various scientific research applications .
Properties
CAS No. |
89721-31-3 |
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Molecular Formula |
C21H22N2O |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-(1-methylpiperidin-3-yl)oxy-1-phenylisoquinoline |
InChI |
InChI=1S/C21H22N2O/c1-23-13-7-11-18(15-23)24-20-14-17-10-5-6-12-19(17)21(22-20)16-8-3-2-4-9-16/h2-6,8-10,12,14,18H,7,11,13,15H2,1H3 |
InChI Key |
FDXMLERPAWBDBM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)OC2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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